Cas no 2248370-57-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate is a specialized organic compound featuring a cyclohexane core modified with a dimethylaminomethyl group and an isoindole-1,3-dione ester moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for applications requiring controlled functionalization or as an intermediate in pharmaceutical and agrochemical synthesis. The dimethylamino group enhances solubility in polar solvents, while the ester linkage offers versatility for further derivatization. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly suited for researchers developing novel bioactive molecules or exploring advanced synthetic methodologies.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate structure
2248370-57-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
CAS No:2248370-57-0
MF:C18H22N2O4
MW:330.378284931183
CID:6228276
PubChem ID:165719858

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6516730
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
    • 2248370-57-0
    • Inchi: 1S/C18H22N2O4/c1-19(2)12-18(10-6-3-7-11-18)17(23)24-20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9H,3,6-7,10-12H2,1-2H3
    • InChI Key: JNIGDEXCKARTGZ-UHFFFAOYSA-N
    • SMILES: O(C(C1(CN(C)C)CCCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 330.15795719g/mol
  • Monoisotopic Mass: 330.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516730-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
0.1g
$804.0 2025-03-14
Enamine
EN300-6516730-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
5.0g
$2650.0 2025-03-14
Enamine
EN300-6516730-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
2.5g
$1791.0 2025-03-14
Enamine
EN300-6516730-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
0.5g
$877.0 2025-03-14
Enamine
EN300-6516730-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
0.05g
$768.0 2025-03-14
Enamine
EN300-6516730-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
0.25g
$840.0 2025-03-14
Enamine
EN300-6516730-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
1.0g
$914.0 2025-03-14
Enamine
EN300-6516730-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate
2248370-57-0 95.0%
10.0g
$3929.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate (CAS No. 2248370-57-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate, identified by its CAS number 2248370-57-0, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound features a complex structural framework that combines an isoindole core with a cyclohexane carboxylate moiety, both of which are well-documented for their diverse biological activities. The presence of a dimethylamino substituent further enhances its pharmacological relevance, making it a subject of considerable interest for medicinal chemists.

Recent advancements in drug discovery have highlighted the importance of multifunctional scaffolds that can modulate multiple biological targets simultaneously. The structural features of this compound suggest that it may possess the ability to interact with various enzymes and receptors, potentially leading to therapeutic effects across multiple disease pathways. Specifically, the isoindole ring system is known for its role in several bioactive molecules, including those with antimicrobial and anti-inflammatory properties. Meanwhile, the cyclohexane carboxylate group often serves as a pharmacophore in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently.

In the context of contemporary research, this compound has garnered attention for its potential applications in treating neurological disorders. Studies have demonstrated that isoindole derivatives can exhibit neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter systems. The dimethylamino moiety in this molecule is particularly noteworthy, as it can enhance solubility and improve oral bioavailability��key factors for drug efficacy. Furthermore, computational modeling has suggested that this compound may interact with targets such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in conditions like depression and inflammation.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate presents an intriguing challenge due to its intricate stereochemistry. Researchers have employed multi-step synthetic routes involving cyclization and functional group transformations to achieve high yields and purity. Notably, recent methodologies have focused on greener solvents and catalytic systems to minimize environmental impact while maintaining efficiency. These innovations align with the broader trend toward sustainable pharmaceutical manufacturing.

Preclinical studies have begun to explore the pharmacokinetic profile of this compound, revealing promising results regarding its metabolic stability and distribution. The carboxylate group contributes to prolonged circulation time by resisting rapid enzymatic degradation, while the bulky cyclohexane ring aids in minimizing off-target interactions. Such characteristics make it an attractive candidate for further development into a novel therapeutic agent. Additionally, its chemical stability under various conditions has been assessed through spectroscopic analyses, confirming its suitability for long-term storage and formulation.

The potential therapeutic applications of this compound extend beyond CNS disorders. Preliminary investigations have indicated activity against inflammatory diseases by modulating cytokine production and inhibiting inflammatory cascades. The isoindole core has been shown to interfere with signaling pathways associated with chronic inflammation, such as NF-κB and MAPK cascades. This dual functionality—combining neuroprotection with anti-inflammatory effects—positions this molecule as a versatile candidate for drug development pipelines targeting multifaceted diseases.

As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials. The growing interest in heterocyclic compounds underscores their importance as building blocks for next-generation drugs. By leveraging computational chemistry and high-throughput screening techniques, researchers aim to optimize the pharmacological properties of this molecule further. This approach not only enhances potency but also minimizes adverse effects through structure-based design principles.

The regulatory landscape for novel pharmaceuticals continues to evolve, emphasizing safety and efficacy through stringent testing protocols. Given the promising preclinical data for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate, regulatory agencies may prioritize its advancement into human trials if additional studies confirm its biocompatibility and therapeutic benefits. Industry stakeholders are closely monitoring these developments, as successful clinical outcomes could validate years of research investment.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(dimethylamino)methyl]cyclohexane-1-carboxylate (CAS No. 2248370-57-0) exemplifies the innovative spirit driving modern pharmaceutical research. Its unique structural features offer a foundation for developing treatments targeting neurological and inflammatory conditions without compromising on safety or efficacy. As scientific understanding deepens and synthetic methodologies improve, this compound is poised to make meaningful contributions to human health through targeted drug design—a testament to the enduring power of chemical innovation.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue